DL-Mevalonolactone-d7
Description
Significance of Stable Isotope Tracers in Metabolic Pathway Elucidation
Stable isotope tracers have become an indispensable tool in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. tandfonline.comnih.gov By introducing a substrate labeled with a heavy isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow its conversion into various downstream products. acs.org This technique, often coupled with powerful analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into the wiring of metabolic networks. nih.govnih.govacs.org
The key advantages of using stable isotope tracers include:
Pathway Identification and Elucidation: Tracers confirm known metabolic pathways and can help identify novel or unexpected biochemical routes. tandfonline.comacs.org
Metabolic Flux Analysis: This powerful application allows for the quantification of the rates (fluxes) of metabolic reactions, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. nih.govnih.gov
Source Determination: Isotope labeling can distinguish between endogenous (internally produced) and exogenous (externally supplied) sources of metabolites. tandfonline.com
Structural Elucidation: The incorporation of heavy atoms aids in the identification of unknown metabolites by providing information about their elemental composition. nih.gov
Overview of the Mevalonate (B85504) Pathway as a Central Hub in Isoprenoid and Sterol Biosynthesis
The mevalonate (MVA) pathway is a fundamental and highly conserved metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgmetwarebio.com This pathway is a central hub for the biosynthesis of a vast and diverse class of over 30,000 biomolecules known as isoprenoids. wikipedia.org Isoprenoids are crucial for a multitude of cellular functions.
The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce two key five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfiveable.me These precursors are then utilized to synthesize a wide array of vital molecules, including:
Sterols: Cholesterol, a critical component of cell membranes and a precursor to steroid hormones, vitamin D, and bile acids, is a major end-product of the mevalonate pathway. wikipedia.orgnih.gov
Non-sterol Isoprenoids: This category includes a variety of essential molecules such as:
Dolichols: Involved in the synthesis of glycoproteins. nih.gov
Heme A: A component of the mitochondrial respiratory chain. frontiersin.org
Ubiquinone (Coenzyme Q10): A vital electron carrier in the electron transport chain. wikipedia.orgfrontiersin.org
Prenylated Proteins: Proteins modified with farnesyl or geranylgeranyl groups, which are crucial for their proper localization and function. researchgate.net
Given its central role in producing these essential molecules, the mevalonate pathway is tightly regulated to meet cellular demands while preventing the overproduction of its end-products. wikipedia.orgfrontiersin.org Dysregulation of this pathway has been implicated in various diseases. metwarebio.com
| Key Molecules in the Mevalonate Pathway |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) |
| Mevalonate |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Geranyl pyrophosphate (GPP) |
| Farnesyl pyrophosphate (FPP) |
| Geranylgeranyl pyrophosphate (GGPP) |
| Squalene (B77637) |
| Lanosterol |
| Cholesterol |
| Dolichol |
| Ubiquinone (Coenzyme Q10) |
| Heme A |
Rationale for Deuterium Labeling at Specific Positions (e.g., 4,4,5,5,6,6,6-D7) for Mechanistic and Flux Studies
The specific placement of stable isotopes within a tracer molecule is a critical aspect of experimental design in metabolic studies. In the case of DL-Mevalonolactone, the deuterated variant, DL-Mevalonolactone-4,4,5,5,6,6,6-D7, offers distinct advantages for investigating the mevalonate pathway. bioscience.co.ukmedchemexpress.com
Deuterium (²H) is a stable isotope of hydrogen. clearsynth.com Replacing hydrogen with deuterium in a molecule like mevalonolactone (B1676541) creates a "heavy" version that is chemically similar to the unlabeled compound but can be distinguished by mass spectrometry. clearsynth.comchem-station.com The rationale for labeling at the 4,4,5,5,6,6,6 positions is rooted in the desire to trace the fate of the mevalonate backbone through subsequent enzymatic reactions.
The use of deuterium-labeled mevalonolactone is particularly valuable for:
Mechanistic Studies: The substitution of hydrogen with the heavier deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction involving the C-D bond is slower than that of the C-H bond. chem-station.com Observing such an effect can provide crucial evidence for the mechanism of a particular enzymatic step.
Metabolic Flux Analysis (MFA): By introducing DL-Mevalonolactone-d7 into a biological system, researchers can track the incorporation of the deuterium label into downstream isoprenoids and sterols. nih.govresearchgate.net The pattern and extent of deuterium enrichment in these products can be used to calculate the flux through different branches of the mevalonate pathway. nih.govresearchgate.net This allows for a quantitative understanding of how metabolic flux is distributed and how it might be altered under different physiological or pathological conditions. researchgate.netmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i1D3,2D2,3D2 |
InChI Key |
JYVXNLLUYHCIIH-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C1(C(OC(=O)CC1(C([2H])([2H])[2H])O)([2H])[2H])[2H] |
Canonical SMILES |
CC1(CCOC(=O)C1)O |
Origin of Product |
United States |
Methodological Frameworks for Dl Mevalonolactone 4,4,5,5,6,6,6 D7 Utilization
Strategies for Isotopic Enrichment and Precursor Incorporation in Biological Systems
The utility of DL-Mevalonolactone-4,4,5,5,6,6,6-D7 as a metabolic tracer hinges on its effective incorporation into the biochemical pathways of a living organism. This process, known as isotopic enrichment, involves introducing the labeled compound into a biological system, where it is taken up by cells and enters the mevalonate (B85504) pathway. nih.gov As it is metabolized, the deuterium (B1214612) atoms are integrated into downstream products, effectively "labeling" them for subsequent detection and analysis. rsc.org
The success of these tracer studies relies on several key factors. The purity of the labeled compound is paramount to avoid introducing confounding variables. rsc.org Furthermore, the biological system under investigation, whether it be cell cultures, animal models, or even plants, must be capable of utilizing the exogenous mevalonolactone (B1676541). creative-proteomics.comnih.gov The administration route can also influence the efficiency of incorporation. nih.gov
Researchers have developed various strategies to optimize isotopic enrichment. These include:
Direct administration: The labeled mevalonolactone can be directly introduced into the system, for example, through injection in animal models or addition to cell culture media.
Precursor feeding: In some cases, it may be advantageous to provide a labeled precursor further up the metabolic chain, which is then converted into mevalonolactone within the system.
The ultimate goal is to achieve a sufficient level of isotopic enrichment in the metabolites of interest to allow for their unambiguous detection and quantification by analytical techniques.
Advanced Analytical Techniques for Detection and Quantification of Labeled Metabolites
Once the deuterium-labeled mevalonolactone has been incorporated into the metabolic network, a suite of sophisticated analytical techniques is employed to detect and quantify the resulting labeled metabolites. nih.gov These methods are chosen for their high sensitivity and specificity, which are essential for distinguishing the labeled compounds from the complex mixture of molecules present in a biological sample. nih.govnih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone of metabolic research due to its exceptional ability to identify and quantify molecules based on their mass-to-charge ratio. numberanalytics.comvaia.com In the context of stable isotope tracing, MS can readily differentiate between the heavier, deuterium-labeled metabolites and their lighter, unlabeled counterparts. rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.govuah.edu In studies involving DL-Mevalonolactone-4,4,5,5,6,6,6-D7, GC-MS is often used to analyze metabolites that can be chemically modified (derivatized) to become volatile. researchgate.net The gas chromatograph separates the various components of a sample, which are then introduced into the mass spectrometer for detection. nih.gov The mass spectrometer can be set to selectively monitor for the specific mass-to-charge ratios corresponding to the labeled and unlabeled metabolites, a technique known as selected ion monitoring (SIM). researchgate.net This approach provides high sensitivity and allows for precise quantification of isotopic enrichment. nih.gov
| Analytical Technique | Key Features | Application in Isotope Tracing |
| GC-MS | Separation of volatile compounds, high sensitivity, selected ion monitoring (SIM) | Quantification of labeled metabolites after derivatization |
For metabolites that are not readily amenable to GC-MS, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique is particularly well-suited for analyzing complex biological samples like blood serum, urine, and tissue extracts. nih.govnih.gov The liquid chromatograph separates the components of the mixture, and the tandem mass spectrometer provides two stages of mass analysis, which greatly enhances specificity and reduces background noise. nih.govnumberanalytics.com This allows for the sensitive and accurate quantification of labeled metabolites even at very low concentrations. nih.gov A common procedure involves converting mevalonic acid in the sample to its lactone form before analysis. nih.govnih.gov
| Analytical Technique | Key Features | Application in Complex Matrices |
| LC-MS/MS | High specificity and sensitivity, suitable for non-volatile compounds | Direct analysis of labeled metabolites in serum, urine, and tissues |
Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving highly accurate and precise absolute quantification of metabolites. osti.govwikipedia.orgnih.gov In this approach, a known amount of the isotopically labeled internal standard, such as DL-Mevalonolactone-4,4,5,5,6,6,6-D7, is added to the sample at the beginning of the analytical procedure. thermofisher.comwikipedia.org Because the labeled standard behaves almost identically to the unlabeled analyte throughout the extraction, purification, and analysis steps, any sample loss will affect both equally. nih.govnih.gov By measuring the ratio of the labeled to unlabeled compound in the final analysis, the initial concentration of the unlabeled analyte in the sample can be calculated with a high degree of accuracy. osti.govnist.gov
| Technique | Principle | Advantage |
| IDMS | Addition of a known amount of labeled internal standard | High accuracy and precision, compensates for sample loss |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Pattern Analysis and Stereochemical Elucidation
Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and chemical environment of molecules. numberanalytics.comnih.gov In the context of isotopic labeling, NMR can be used to determine the precise location of the deuterium atoms within a metabolite. rsc.orgwikipedia.org This is crucial for understanding the stereochemical details of enzymatic reactions and for tracing the flow of atoms through complex metabolic pathways. nih.gov While generally less sensitive than mass spectrometry, NMR's ability to provide detailed structural insights makes it an invaluable complementary technique. isolife.nl Recent advancements in NMR, such as high-resolution magic-angle spinning (MAS) and the use of high magnetic fields, have significantly improved its sensitivity and resolution for metabolite analysis. nih.gov
| Technique | Key Information Provided |
| NMR Spectroscopy | - Precise location of isotopic labels- Stereochemical details of metabolites- Isotopic enrichment patterns |
Multi-Dimensional NMR Techniques for Carbon and Hydrogen Isotope Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise location of isotopes within a molecule, providing detailed insights into metabolic transformations. While mass spectrometry can quantify the incorporation of isotopes, it often cannot distinguish between different isotopomers (molecules with the same number of isotopic labels at different positions). Multi-dimensional NMR techniques overcome this limitation by resolving the atomic connectivity within a molecule.
When DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is used as a tracer, the deuterium (²H) atoms replace hydrogen (¹H) atoms at specific positions. The presence of deuterium has distinct effects that can be detected by NMR:
¹H NMR: The signals corresponding to the deuterated positions will disappear from the proton spectrum.
¹³C NMR: The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight shift in their resonance frequency (an isotope effect).
²H NMR: A direct, though less common, approach is to observe the deuterium signals themselves.
Multi-dimensional NMR experiments are essential for unambiguously assigning the positions of these labels in downstream metabolites.
Key Multi-Dimensional NMR Techniques:
| Technique | Abbreviation | Information Provided | Application in ²H Tracing |
| Heteronuclear Single Quantum Coherence | HSQC | Shows direct correlations between a nucleus (e.g., ¹³C) and its attached protons (¹H). | By identifying missing cross-peaks in an HSQC spectrum, one can pinpoint which carbon atoms have had their attached protons replaced by deuterium. |
| Heteronuclear Multiple Bond Correlation | HMBC | Reveals correlations between nuclei (e.g., ¹³C and ¹H) that are separated by two or three bonds. | Helps to confirm the isotopic labeling pattern by providing connectivity information across multiple bonds, which is crucial for complex metabolites. |
| Correlation Spectroscopy | COSY | Maps the coupling network between protons (¹H-¹H), revealing which protons are adjacent in the molecule's structure. | The absence of expected COSY cross-peaks can indicate the replacement of a proton with deuterium, breaking the spin-spin coupling pathway. |
By employing these techniques, researchers can track the seven deuterium atoms from the administered mevalonolactone tracer as they are incorporated into various isoprenoid-derived products. This provides a detailed map of the biochemical reactions involved, including rearrangements and fragmentations that may occur during biosynthesis.
Experimental Design Considerations for Metabolic Flux Analysis using Deuterated Mevalonolactone
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotope tracers like DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is central to MFA. nih.gov The experimental design is critical for obtaining meaningful and interpretable data. youtube.com Key considerations include the biological system, the method of tracer administration, sampling procedures, and the choice between steady-state and dynamic tracing methodologies.
Core Components of Experimental Design for MFA:
| Consideration | Description | Relevance to Deuterated Mevalonolactone |
| Biological System | The choice of in vitro cell cultures, tissue explants, or in vivo animal models. | The system must have an active mevalonate pathway to process the tracer. The complexity of the system will influence the experimental timeline and data interpretation. |
| Tracer Introduction | The method used to introduce the labeled substrate into the system, such as adding it to cell culture media or administering it to an animal. nih.gov | To study metabolism under normal conditions, the tracer should be introduced without significantly altering the concentration of the natural mevalonate pool, maintaining a "metabolic steady state". nih.gov |
| Sampling Strategy | The collection of biological samples (e.g., cells, tissues, biofluids) at specific time points for metabolite extraction and analysis. youtube.com | The timing and frequency of sampling are determined by whether a steady-state or dynamic approach is chosen. Rapid harvesting and quenching of metabolic activity are crucial to preserve the isotopic labeling patterns of metabolites. |
| Analytical Methods | The techniques used to measure the isotopic enrichment in metabolites, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.gov | MS is used to quantify the mass isotopomer distribution (e.g., M+1, M+2, etc.), while NMR provides positional information of the deuterium labels. |
| Controls | The inclusion of appropriate experimental controls, such as parallel experiments with unlabeled substrates or samples taken before tracer introduction (t=0). youtube.com | Controls are essential to correct for the natural abundance of isotopes and to ensure that observed metabolic changes are due to the experimental conditions and not artifacts. nih.gov |
Steady-State Isotope Tracing Methodologies
In steady-state isotope tracing, the labeled substrate (DL-Mevalonolactone-D7) is administered until the isotopic enrichment of the metabolites of interest reaches a constant level. nih.gov This condition, known as isotopic steady state, implies that the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption. nih.govnih.gov
The fundamental assumption is that the metabolic network itself is at a steady state, meaning all intracellular metabolite concentrations and reaction rates are constant over time. nih.gov The experiment involves introducing the tracer and waiting for a sufficient duration for the isotopic labeling to stabilize before collecting samples. youtube.com In cultured cells, the time to reach isotopic steady state can vary from minutes for glycolysis to hours or even a day for pathways involving larger, slower-turning pools like nucleotides. nih.gov
Advantages:
Simplified Data Analysis: At isotopic steady state, the relationship between fluxes and labeling patterns is described by a system of algebraic equations, which simplifies computational modeling. nih.gov
Limitations:
Time-Consuming: Reaching isotopic steady state can be slow for certain metabolic pathways or in complex organisms, making the experiments lengthy. nih.gov
Loss of Dynamic Information: This method does not capture transient changes in metabolic fluxes that may occur in response to stimuli or perturbations.
Dynamic Isotope Tracing Methodologies
Dynamic isotope tracing, also known as non-stationary MFA, involves monitoring the incorporation of the label over time before the system reaches isotopic steady state. nih.gov This is achieved by collecting samples at multiple, often rapid, time points after the introduction of the tracer. nih.gov
This approach provides a richer dataset by capturing the kinetics of label propagation through the metabolic network. nih.gov For example, when studying the effects of a stimulus, dynamic tracing can reveal how quickly metabolic pathways respond and adapt. the-innovation.org The resulting data on labeling dynamics are then fitted to a system of differential equations that describe the change in isotopic enrichment over time, taking into account both reaction fluxes and metabolite pool sizes.
Advantages:
Provides Kinetic Information: It offers insights into the speed of metabolic reactions and the turnover rates of metabolite pools.
More Comprehensive Data: Dynamic MFA can resolve fluxes that are difficult to determine with steady-state methods, such as those in reversible reactions or parallel pathways. nih.gov
Limitations:
Complex Modeling: The data analysis is computationally more demanding, requiring the solution of differential equations and more sophisticated algorithms.
Demanding Experiments: Requires very rapid and precise sampling, which can be challenging, especially for in vivo studies. nih.gov
Applications of Dl Mevalonolactone 4,4,5,5,6,6,6 D7 in Elucidating Mevalonate Pathway Dynamics
Tracing Carbon Flow in Cholesterol Biosynthesis Pathways
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is instrumental in tracing the metabolic fate of mevalonate (B85504), a key precursor in the biosynthesis of cholesterol. medchemexpress.comnih.gov By introducing this labeled compound into cellular or animal models, scientists can follow the incorporation of the deuterium (B1214612) atoms into downstream metabolites, including cholesterol itself. This allows for the precise measurement of de novo cholesterol synthesis rates and provides insights into how carbon atoms from mevalonate are integrated into the final sterol structure.
Table 1: Key Enzymes in the Mevalonate Pathway for Cholesterol Biosynthesis
| Enzyme | Function |
| HMG-CoA reductase | Catalyzes the conversion of HMG-CoA to mevalonic acid, the rate-limiting step. nih.gov |
| Mevalonate kinase | Phosphorylates mevalonate to 5-phosphomevalonate. |
| Phosphomevalonate kinase | Converts 5-phosphomevalonate to 5-diphosphomevalonate. |
| Diphosphomevalonate decarboxylase | Decarboxylates 5-diphosphomevalonate to isopentenyl pyrophosphate (IPP). |
| Isopentenyl pyrophosphate isomerase | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |
| Farnesyl pyrophosphate synthase | Condenses IPP and DMAPP to form geranyl pyrophosphate and subsequently farnesyl pyrophosphate (FPP). |
| Squalene (B77637) synthase | Dimerizes two molecules of FPP to form squalene. |
| Squalene monooxygenase | Epoxidizes squalene to 2,3-oxidosqualene. |
| Lathosterol oxidase | Catalyzes a step in the Kandutsch-Russell pathway leading to cholesterol. |
This tracing methodology is crucial for understanding the intricate regulation of cholesterol homeostasis and how it is perturbed in various disease states.
Investigation of Isoprenoid and Sterol Metabolism Beyond Cholesterol
The mevalonate pathway is not solely dedicated to cholesterol production; it also gives rise to a diverse array of non-sterol isoprenoids that are vital for cellular processes. nih.gov These include dolichols (essential for N-linked glycosylation), the side chain of ubiquinone (coenzyme Q10), and isopentenyladenosine, which is found in certain tRNAs. nih.gov Furthermore, the pathway produces farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are crucial for the post-translational modification of proteins, a process known as prenylation. nih.gov
By using DL-Mevalonolactone-4,4,5,5,6,6,6-D7, researchers can track the flux of mevalonate into these non-sterol branches of the pathway. This enables the study of how the pathway's resources are allocated between sterol and non-sterol synthesis and how this partitioning is regulated.
Delineating Contributions of Mevalonate and Non-Mevalonate Pathways to Isoprenoid Production
In addition to the mevalonate pathway, some organisms, including many bacteria, algae, and plants, possess an alternative route for isoprenoid precursor synthesis known as the non-mevalonate pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orgnih.gov This pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is a critical tool for distinguishing the metabolic contributions of these two pathways in organisms that utilize both. researchgate.net By supplying the labeled mevalonolactone (B1676541), researchers can specifically trace the output of the mevalonate pathway. medchemexpress.com Any unlabeled isoprenoids detected would therefore originate from the non-mevalonate pathway, allowing for a quantitative assessment of the relative activity of each route under different physiological conditions.
Analysis of Flux Control and Rate-Limiting Steps within the Mevalonate Pathway
Metabolic flux analysis, which quantifies the rate of turnover of metabolites in a metabolic network, is greatly enhanced by the use of isotopic tracers. nih.gov DL-Mevalonolactone-4,4,5,5,6,6,6-D7 allows for the precise measurement of flux through the mevalonate pathway. medchemexpress.com By monitoring the rate of appearance of labeled downstream products, researchers can identify potential bottlenecks or rate-limiting steps in the pathway.
Impact of Genetic or Pharmacological Interventions on Pathway Flux Using Labeled Precursors
A significant application of DL-Mevalonolactone-4,4,5,5,6,6,6-D7 lies in assessing the effects of genetic modifications or drug treatments on the mevalonate pathway. medchemexpress.com For example, when studying the impact of statins, which are inhibitors of HMG-CoA reductase, this labeled compound can be used to quantify the residual flux through the pathway despite the inhibition. nih.govnih.gov
Dl Mevalonolactone 4,4,5,5,6,6,6 D7 in Mechanistic Enzymology and Pathway Interrogation
Probing Reaction Mechanisms of Key Mevalonate (B85504) Pathway Enzymes through Deuterium (B1214612) Labeling
The strategic placement of seven deuterium atoms in DL-Mevalonolactone-4,4,5,5,6,6,6-D7 provides a unique spectroscopic and mass-based signature that allows for the tracing of metabolic fates and the dissection of enzymatic reaction steps. A prime example is its application in studying 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme of the mevalonate pathway and the target of statin drugs. nih.govnih.gov By using the deuterated substrate, researchers can follow the conversion of mevalonate to HMG-CoA, a reaction catalyzed by HMG-CoA reductase from organisms like Pseudomonas mevalonii. purdue.edu The presence of deuterium helps in identifying the formation of key intermediates such as mevaldehyde and mevaldyl-CoA, providing structural and temporal information about the enzyme's catalytic cycle. purdue.edu
Furthermore, deuterium labeling aids in understanding the complex regulatory mechanisms of these enzymes. For instance, the feedback regulation of HMG-CoA reductase, a process involving its degradation, can be monitored with greater precision. youtube.com The use of isotopically labeled precursors helps to distinguish between newly synthesized molecules and pre-existing pools, offering a clearer picture of metabolic flux and enzyme turnover. nih.gov
Investigating Stereochemical Aspects of Enzymatic Transformations and Hydride Shifts
The stereospecificity of enzymes is a fundamental aspect of their function. DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is invaluable for investigating the precise three-dimensional arrangement of atoms during enzymatic reactions within the mevalonate pathway. The conversion of mevalonate involves several steps where the stereochemistry at specific carbon centers is crucial.
A key application of this deuterated compound is in the study of hydride transfer steps. purdue.edu Many enzymes in the mevalonate pathway utilize NAD(P)H as a cofactor for reduction-oxidation reactions, which involve the transfer of a hydride ion (a proton and two electrons). By tracking the deuterium label, scientists can determine from which face of the substrate or cofactor the hydride is transferred, providing critical insights into the enzyme's active site geometry and catalytic mechanism. This level of detail is essential for understanding how these enzymes achieve their remarkable specificity.
Analysis of Kinetic Isotope Effects in Enzyme Catalysis
The substitution of hydrogen with deuterium, a heavier isotope, can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The magnitude of the KIE provides profound insights into the transition state of a reaction and can help identify the rate-limiting step. wikipedia.org In the context of the mevalonate pathway, measuring the KIE using DL-Mevalonolactone-4,4,5,5,6,6,6-D7 allows for a detailed analysis of the energy landscape of enzyme-catalyzed reactions. researchgate.netnih.gov
If the breaking of a carbon-deuterium bond is part of the rate-determining step, a significant primary KIE is typically observed. wikipedia.org Conversely, smaller secondary KIEs can provide information about changes in hybridization or steric environment at non-reacting positions. libretexts.org By quantifying these effects for enzymes like mevalonate kinase or HMG-CoA reductase, researchers can build more accurate models of their catalytic mechanisms. nih.govnih.gov These studies can reveal the degree of bond breaking and bond formation in the transition state, contributing to a more complete understanding of enzyme catalysis. nih.gov
Identifying Novel Enzyme Activities and Metabolic Intermediates within the Mevalonate Pathway
The mevalonate pathway, while well-established, is not entirely conserved across all organisms. wikipedia.org Variations in the pathway, including the existence of alternative enzymes and intermediates, have been discovered, particularly in bacteria and archaea. nih.gov Deuterated substrates like DL-Mevalonolactone-4,4,5,5,6,6,6-D7 are instrumental in these discoveries.
By feeding cells or cell extracts with the labeled compound and analyzing the resulting metabolites using techniques like mass spectrometry, researchers can identify novel products that retain the deuterium label. This approach can uncover previously unknown enzymatic activities or metabolic shunts. For example, if the standard pathway enzymes are absent in an organism's genome, but it can still process mevalonate, using a deuterated tracer can help to identify the novel enzymes and intermediates involved in its alternative pathway. nih.gov This has led to the characterization of modified mevalonate pathways, expanding our understanding of the metabolic diversity in nature.
Utilization of Dl Mevalonolactone 4,4,5,5,6,6,6 D7 As an Internal Standard in Quantitative Metabolomics
Development of Robust Analytical Assays for Mevalonic Acid and Related Metabolites in Biological Matrices
The development of sensitive and specific analytical methods is fundamental to understanding the mevalonate (B85504) pathway, which is critical in various physiological and pathological processes. DL-Mevalonolactone-4,4,5,5,6,6,6-D7 serves as an ideal internal standard in the creation of these robust assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). fx361.com
In a typical assay, the biological sample (e.g., plasma, urine, or tissue homogenate) is prepared and spiked with a known concentration of DL-Mevalonolactone-4,4,5,5,6,6,6-D7. fx361.com During the LC-MS/MS analysis, the deuterated standard co-elutes with the endogenous, non-labeled mevalonolactone (B1676541). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For instance, a transition of m/z 147.0 → 59.1 might be used for mevalonolactone, while m/z 154.0 → 59.1 would be monitored for the D7-labeled standard. fx361.com
The use of this internal standard allows for the development of assays with a high degree of precision and accuracy. For example, one validated method demonstrated intra-day and inter-day precision ranging from 0.95% to 3.38% for mevalonolactone quantification. fx361.com The lower limit of quantitation (LLOQ), a measure of the assay's sensitivity, has been reported to be as low as 0.005 µg/mL for mevalonolactone when using its deuterated counterpart as an internal standard. fx361.com
Table 1: Performance Characteristics of an LC-MS/MS Assay for Mevalonolactone Using DL-Mevalonolactone-4,4,5,5,6,6,6-D7 as an Internal Standard
| Parameter | Value |
|---|---|
| Lower Limit of Quantitation (LLOQ) | 0.005 µg/mL |
| Intra-day Precision (%RSD) | 0.95% - 2.39% |
Standardization in Research for Comparative Metabolite Quantification Studies
In large-scale clinical studies or multi-center research projects, it is essential to ensure that data generated across different batches, instruments, and even laboratories are comparable. The use of DL-Mevalonolactone-4,4,5,5,6,6,6-D7 as an internal standard is a cornerstone of achieving this standardization. fx361.com By providing a constant reference point in every sample, it allows for the reliable comparison of mevalonic acid levels, even when analyses are performed at different times or under slightly different conditions. fx361.com
This standardization is critical for studies investigating the effects of drugs, such as statins, on the mevalonate pathway, or for longitudinal studies tracking changes in metabolite levels over time. The consistent use of this internal standard ensures that observed differences are due to true biological variation rather than analytical artifacts. fx361.com This approach has been successfully applied to quantify the active ingredients in traditional medicines by measuring their inhibitory effect on the HMG-CoA reductase enzyme, with the production of mevalonolactone being the readout. fx361.com
Advanced Research Perspectives and Future Directions for Dl Mevalonolactone 4,4,5,5,6,6,6 D7 Research
Integration of Deuterated Mevalonolactone (B1676541) Tracing with Systems Biology Approaches
The future of metabolic research lies in the integration of targeted tracer studies with broader systems biology frameworks. Using DL-Mevalonolactone-4,4,5,5,6,6,6-D7 in isotope-assisted metabolic flux analysis (MFA) provides quantitative data on the rate of reactions—or fluxes—within the MVA pathway. rsc.org This technique is crucial because it moves beyond static measurements of metabolite concentrations to reveal the dynamic activity of metabolic networks. rsc.org
A systems biology approach seeks to combine this flux data with other large-scale 'omics' datasets, such as genomics, transcriptomics, and proteomics. nih.gov For instance, by introducing the deuterated mevalonolactone tracer to cells and performing parallel MFA and transcriptomic analysis, researchers can directly correlate changes in metabolic flux with alterations in gene expression. This multimodal analysis can uncover regulatory mechanisms that control metabolic shifts, providing a more holistic view of cellular function. nih.gov This integrated approach is essential for deciphering how genetic modifications or environmental stimuli impact the flow of metabolites through the MVA pathway and connected networks. rsc.orgescholarship.org
Advanced computational modeling will be key to interpreting these complex, multi-layered datasets. rsc.org By constructing comprehensive models that incorporate fluxomics, transcriptomics, and proteomics data, scientists can predict how perturbations, like the introduction of a drug or a genetic mutation, will affect the entire cellular system. This allows for the identification of critical nodes and potential bottlenecks in metabolic pathways, guiding further experimental investigation and bioengineering efforts. escholarship.org
Development of High-Throughput Methodologies for Isotopic Flux Analysis
To fully realize the potential of tracers like DL-Mevalonolactone-4,4,5,5,6,6,6-D7, the development of high-throughput methodologies for isotopic flux analysis is critical. Traditional MFA can be labor-intensive, but recent advancements are paving the way for more rapid and scalable analyses. h1.co A key development is the automation of cell cultivation and sample collection, which enables the processing of many samples in parallel, such as in microtiter plates. h1.co
On the analytical side, mass spectrometry (MS) is the predominant technique for flux analysis. rsc.org Innovations in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are enhancing the speed, sensitivity, and robustness of detecting isotope-labeled metabolites. h1.co These methods allow for the accurate quantification of flux-partitioning ratios from the 13C or deuterium (B1214612) labeling patterns in proteinogenic amino acids or other metabolites, which can then be used as constraints to solve for all intracellular fluxes. h1.co
Furthermore, the creation of more sophisticated and user-friendly software is crucial for processing the large datasets generated by high-throughput experiments. rsc.org Programs like METRAN and others that perform isotopomer analysis are becoming more powerful, enabling researchers to estimate pathway fluxes with greater accuracy and precision from complex labeling data. rsc.org This combination of automated sample handling, advanced MS techniques, and powerful computational tools is making comprehensive flux analysis more accessible for routine and large-scale studies. h1.co
Novel Applications in Understanding Metabolic Dysregulation in Defined Biological Models
The MVA pathway is increasingly implicated in a variety of diseases, making DL-Mevalonolactone-4,4,5,5,6,6,6-D7 an invaluable tool for studying metabolic dysregulation in specific biological contexts.
Oncology: Dysregulation of the MVA pathway has been shown to promote cellular transformation and is correlated with poor prognosis in certain cancers, such as breast cancer. nih.gov Using deuterated mevalonolactone as a tracer in cancer cell lines or xenograft models can help elucidate how the pathway's flux is altered in malignancy. nih.gov This could reveal metabolic vulnerabilities that may be targeted for therapeutic intervention. For example, tracing can quantify how much of the cell's carbon is being directed toward the synthesis of isoprenoids, which are vital for the function of oncogenic proteins like Ras.
Inborn Errors of Metabolism: In genetic disorders like mevalonic aciduria, a deficiency in the enzyme mevalonate (B85504) kinase leads to the accumulation of mevalonic acid and mevalonolactone. The lactone form, in particular, has been shown to be toxic and can cause severe neurological symptoms by disrupting mitochondrial function. By applying DL-Mevalonolactone-4,4,5,5,6,6,6-D7 to cellular or animal models of mevalonic aciduria, researchers can trace its metabolic fate, investigate how it contributes to mitochondrial dysfunction, and explore how downstream metabolic fluxes are affected.
Metabolic Syndrome and Gut Microbiome: Recent studies have identified a fascinating link between the gut microbiome, mevalonolactone, and obesity. The gut microbe Ruminococcus torques was found to produce mevalonolactone, and elevated levels of this metabolite were associated with metabolically unhealthy obesity in mouse models. Introducing the deuterated tracer into gnotobiotic mouse models colonized with specific bacteria could precisely map the contribution of the gut microbiota to the host's mevalonate pool and its subsequent impact on glucose and lipid metabolism. This could uncover novel mechanisms by which the microbiome influences host metabolic health and provide new therapeutic targets.
By applying deuterated mevalonolactone tracing in these well-defined biological models, researchers can move beyond correlation to establish causative links between MVA pathway dysregulation and disease pathology.
Q & A
Q. What is the role of DL-Mevalonolactone-4,4,5,5,6,6,6-D7 in studying the mevalonate pathway?
DL-Mevalonolactone-4,4,5,5,6,6,6-D7 is a deuterated isotopomer of mevalonolactone, the δ-lactone form of mevalonic acid. It serves as a stable isotopic tracer in metabolic studies to track flux through the mevalonate pathway, which produces terpenes, sterols, and other isoprenoids. Its deuterium labeling allows precise quantification via mass spectrometry, avoiding interference from endogenous unlabeled mevalonate . Methodologically, researchers use it in pulse-chase experiments or enzyme activity assays (e.g., HMG-CoA reductase) to measure metabolic rates or validate kinetic models .
Q. How is DL-Mevalonolactone-4,4,5,5,6,6,6-D7 synthesized, and what are the key considerations for isotopic purity?
The compound is synthesized via classical organic chemistry routes using deuterated reagents. For example, deuterium can be introduced at specific carbons via reduction of ketone intermediates with NaBD4 or by alkylation with CD3I. Key steps include protecting group strategies to ensure regioselective deuteration and purification via column chromatography or recrystallization to achieve ≥98 atom% D purity . Isotopic purity must be validated using NMR (e.g., absence of residual protio signals) and LC-MS/MS (e.g., monitoring m/z ratios for D7 vs. D0 species) .
Q. What are the best practices for handling and storing DL-Mevalonolactone-4,4,5,5,6,6,6-D7 to prevent degradation?
The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store lyophilized aliquots at −20°C under inert gas (argon/nitrogen). For experimental use, prepare fresh solutions in deuterated solvents (e.g., D2O or d6-DMSO) to minimize back-exchange. Alkaline conditions should be avoided, as they accelerate hydrolysis to mevalonate .
Advanced Research Questions
Q. How does deuteration at positions 4,4,5,5,6,6,6 affect enzyme kinetics in HMG-CoA reductase assays?
Deuteration can introduce isotopic effects, altering binding affinity or catalytic rates. For example, deuterium at C4 and C5 (near the lactone ring) may sterically hinder substrate binding to HMG-CoA reductase. Researchers must calibrate assays using deuterated vs. non-deuterated standards to correct for such effects. In LC-MS/MS-based assays, the D7 label enables simultaneous quantification of substrate depletion (HMG-CoA) and product formation (mevalonolactone-D7) without cross-talk .
Q. What experimental strategies resolve contradictions in isotopic tracing data when using DL-Mevalonolactone-D7?
Discrepancies often arise from incomplete isotopic equilibration or metabolic compartmentalization. To address this:
- Use time-course sampling to assess steady-state labeling.
- Pair LC-MS/MS with isotopomer spectral analysis (ISA) to distinguish between pathway branching (e.g., cholesterol vs. non-sterol isoprenoid synthesis).
- Validate via knockout models (e.g., CRISPR-mediated HMGCR deletion) to confirm tracer specificity .
Q. How can this compound be used to study mitochondrial dysfunction in neurodegenerative diseases?
The compound’s ability to disrupt mitochondrial membrane potential (∆Ψm) and Ca²⁺ retention (shown in brain tissue studies) makes it a tool to model metabolic stress. Experimental designs include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
